molecular formula C10H9FN2O2 B13182882 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid

2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid

Cat. No.: B13182882
M. Wt: 208.19 g/mol
InChI Key: IDOLIDSJLCPUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid is a synthetic organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a fluorine atom on the pyridine ring and a but-3-yn-2-ylamino group attached to the second position of the pyridine ring The carboxylic acid group is located at the fourth position of the pyridine ring

Preparation Methods

The synthesis of 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and but-3-yn-2-amine.

    Formation of Intermediate: The but-3-yn-2-amine is reacted with 3-fluoropyridine under specific conditions to form an intermediate compound.

    Carboxylation: The intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the fourth position of the pyridine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Chemical Biology: Researchers use this compound to study biological pathways and molecular interactions due to its unique chemical structure.

    Analytical Chemistry: The compound can serve as a standard or reference material in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid can be compared with other fluoropyridine derivatives, such as:

    2-Amino-3-fluoropyridine-4-carboxylic acid: This compound lacks the but-3-yn-2-yl group, which may result in different chemical and biological properties.

    2-[(But-3-yn-2-yl)amino]-4-fluoropyridine-3-carboxylic acid: The position of the fluorine and carboxylic acid groups is swapped, potentially leading to different reactivity and applications.

    2-[(But-3-yn-2-yl)amino]-3-chloropyridine-4-carboxylic acid: The fluorine atom is replaced with chlorine, which may affect the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and but-3-yn-2-yl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-3-fluoropyridine-4-carboxylic acid

InChI

InChI=1S/C10H9FN2O2/c1-3-6(2)13-9-8(11)7(10(14)15)4-5-12-9/h1,4-6H,2H3,(H,12,13)(H,14,15)

InChI Key

IDOLIDSJLCPUBV-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=CC(=C1F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.